molecular formula C6H7BrClNO B577676 4-Bromo-3-methoxypyridine hydrochloride CAS No. 1209335-53-4

4-Bromo-3-methoxypyridine hydrochloride

Cat. No.: B577676
CAS No.: 1209335-53-4
M. Wt: 224.482
InChI Key: RMMARTLPJIOTDK-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxypyridine hydrochloride: is a chemical compound with the molecular formula C6H7BrClNO and a molecular weight of 224.48 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is typically used in various chemical syntheses and has applications in pharmaceutical and organic chemistry.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxypyridine hydrochloride can be achieved through several methods. One common method involves the bromination of 3-methoxypyridine using bromine or a brominating agent under controlled conditions. The resulting 4-bromo-3-methoxypyridine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions followed by purification processes to obtain the desired product with high purity. The compound is typically stored in a refrigerator to maintain its stability .

Scientific Research Applications

Chemistry: 4-Bromo-3-methoxypyridine hydrochloride is widely used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions.

Biology and Medicine: In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drugs. It is used to create molecules with potential therapeutic effects.

Industry: The compound is used in the production of fine chemicals and as a reagent in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-methoxypyridine hydrochloride is unique due to its methoxy group, which can influence the electronic properties of the pyridine ring and affect its reactivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

4-bromo-3-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.ClH/c1-9-6-4-8-3-2-5(6)7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMARTLPJIOTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671973
Record name 4-Bromo-3-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209335-53-4
Record name 4-Bromo-3-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methoxypyridine hydrochloride
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